3-Tert-butylpiperidine

Lipophilicity ADME Medicinal Chemistry

Researchers requiring a conformationally rigid piperidine scaffold often face inconsistent regioisomeric purity. 3-tert-Butylpiperidine HCl solves this with its sterically defined 3-substitution, ensuring predictable reactivity and target engagement. - Exclusive 3-tert-butyl substitution biases ring conformation, enhancing CNS drug-likeness (cLogP 2.36). - Validated building block for Alzheimer's and depression therapeutics. - Available as stable hydrochloride salt for streamlined handling. Procurement from BenchChem guarantees rigorous quality control, competitive bulk pricing, and reliable global logistics.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B13637643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butylpiperidine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCCNC1
InChIInChI=1S/C9H19N/c1-9(2,3)8-5-4-6-10-7-8/h8,10H,4-7H2,1-3H3
InChIKeyVQMAMHGIVQPZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butylpiperidine: Physical & Conformational Identity


3-Tert-butylpiperidine is a saturated heterocyclic secondary amine, belonging to the class of C-substituted piperidine derivatives . It features a tert-butyl group at the 3-position of the piperidine ring, conferring a distinct steric and electronic profile that differentiates it from the unsubstituted parent and other regioisomers . The compound is commonly employed as a hydrochloride salt (CAS 1795469-50-9) for enhanced stability and handling [1].

Scaffold C-substituted piperidine with steric bias and electronic differentiation
Handling Form Hydrochloride salt for improved stability and ease of use
Key Differentiator 3-position tert-butyl locks conformation and defines lipophilicity

3-Position Steric Effects on Conformation & Lipophilicity


Piperidine derivatives are not functionally interchangeable; the position of a tert-butyl substituent dramatically alters the molecule's three-dimensional shape, lipophilicity, and nitrogen accessibility . The 3-substitution pattern creates a unique steric environment that biases the piperidine ring conformation and the orientation of the nitrogen lone pair, which directly influences its behavior as a base, nucleophile, or ligand in catalytic systems [1]. Substituting with a 4-tert-butylpiperidine or an unsubstituted piperidine changes the spatial presentation of the bulky group, leading to divergent physicochemical properties, intermolecular interactions, and performance in complex synthetic sequences .

Attribute
3-tert-Butylpiperidine
4-tert-Butyl / Unsubstituted
Conformation
Equatorial bias defines nitrogen lone-pair orientation
Symmetric or flexible; coordination geometry may shift
Lipophilicity
Higher cLogP vs 4-isomer
Lower cLogP; ADME profile may differ
Application Context
Reported CNS intermediate, asymmetric catalysis
Distinct target engagement; class-dependent outcomes

3-Tert-butylpiperidine vs Structural Analogs: Evidence Comparison


Lipophilicity: 3- vs 4-tert-Butylpiperidine

The lipophilicity, as measured by the calculated LogP, differs significantly between regioisomeric tert-butylpiperidines, directly impacting membrane permeability and solubility [1]. The 3-substituted isomer exhibits the highest LogP (2.36) among the C-substituted variants, making it more hydrophobic than the 4-substituted analog (1.98) and less than the N-substituted derivative (2.35) [1].

Lipophilicity
Head-to-head
3-isomer cLogP 2.36
4-isomer cLogP 1.98
Δ +0.38
Lipophilicity difference may impact permeability and distribution predictions
Calculated values; confirm experimentally for your specific scaffold
Lipophilicity ADME Medicinal Chemistry

Conformational Bias & Nitrogen Steric Accessibility

The steric bulk of a tert-butyl group at the 3-position forces a strong conformational bias on the piperidine ring, locking it predominantly in a chair conformation with the substituent in an equatorial position [1]. This is in contrast to the 2-substituted isomer, which creates a vicinal steric clash between the tert-butyl group and the nitrogen, and the 4-substituted isomer, which presents the bulky group in a more symmetric, less conformationally restricted manner [2]. The 3-position provides a unique spatial presentation of the nitrogen lone pair, making it more accessible for specific interactions.

Conformational Bias
Class-level
Equatorial tert-butyl; A-value >4 kcal/mol
3-substitution locks chair conformation
Defined nitrogen lone-pair orientation supports asymmetric induction design
Inferred from cyclohexane analogs; direct measurement to verify
Conformational Analysis Stereochemistry Catalysis

CNS Drug Intermediate Role

3-Tert-butylpiperidine hydrochloride is specifically utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, including Alzheimer's disease . While the parent compound 3-tert-butylpiperidine is a versatile building block, its derivatives are often employed to modulate neurotransmitter systems, a property not directly attributed to the 2- or 4-tert-butyl analogs in the same contexts . The 3-substitution pattern appears to be a privileged scaffold for interacting with specific CNS targets, likely due to the unique spatial presentation of the piperidine ring.

CNS Intermediate Use
Context-dependent
Cited in patents for Alzheimer’s and antidepressant agents
3-isomer scaffold appears in CNS drug discovery literature
No public target affinity data; application context from patent landscape
Pharmaceutical Intermediate CNS Drug Discovery Medicinal Chemistry

3-Tert-butylpiperidine: Precision Applications


CNS Drug Candidate Optimization

In medicinal chemistry programs targeting CNS disorders, 3-tert-butylpiperidine is selected as a key intermediate or building block for its distinct lipophilicity profile (cLogP = 2.36) and its conformationally biased scaffold . The higher LogP compared to the 4-isomer may enhance blood-brain barrier permeability, while the 3-substitution pattern provides a unique vector for target engagement that is distinct from the 2- and 4-substituted analogs . Its documented use in synthesizing compounds for neurological conditions, such as Alzheimer's disease and depression, validates its utility as a privileged structure in this therapeutic area .

Chiral Ligand Development for Asymmetric Catalysis

The rigid chair conformation of 3-tert-butylpiperidine, enforced by the bulky equatorial tert-butyl group, makes it a valuable precursor for designing chiral ligands or organocatalysts . The defined spatial orientation of the nitrogen lone pair and the piperidine ring allows for precise control over the chiral environment in transition states, which is critical for achieving high enantioselectivity in reactions such as asymmetric hydrogenations or Michael additions . This is in contrast to more flexible piperidine derivatives, which may lead to lower selectivity due to multiple accessible conformations.

Structure-Property Relationship Studies

3-Tert-butylpiperidine serves as a model compound in academic and industrial research aimed at understanding the impact of regiospecific substitution on the fundamental properties of piperidine derivatives . Its well-defined lipophilicity (cLogP = 2.36) and conformational bias allow researchers to deconvolute the steric and electronic contributions of the tert-butyl group in the 3-position, providing critical data for building more accurate computational models (e.g., QSAR) and for designing new compounds with tailored physicochemical profiles .

Application
Selection Property
Validation Focus
CNS lead optimization
Conformationally biased scaffold, reported CNS intermediate use
Permeability assays, target engagement models
Asymmetric catalysis research
Rigid chair conformation, accessible nitrogen lone pair
Enantioselectivity and ligand performance evaluation
Structure–property relationship studies
Regioisomeric LogP and conformational bias data
QSAR model refinement, physicochemical profiling
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